molecular formula C11H16N2O B1470279 4-(2-Methoxyphenyl)pyrrolidin-3-amine CAS No. 1782205-93-9

4-(2-Methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B1470279
CAS No.: 1782205-93-9
M. Wt: 192.26 g/mol
InChI Key: XRRDRENDCQEGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)pyrrolidin-3-amine is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. This pyrrolidine derivative features a methoxyphenyl substituent, a structural motif commonly found in compounds that exhibit activity within the central nervous system (CNS). Researchers are increasingly focused on designing novel ligands that target multiple neurological pathways simultaneously. For instance, substituted pyrrolidine scaffolds have been identified as key dopaminergic moieties in the development of dual-target ligands for receptors such as the dopamine D3 receptor (D3R) and the mu opioid receptor (MOR) . The primary research value of this compound lies in its potential as a versatile building block or a core structural template for designing new pharmacological tools. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This makes it highly valuable for creating compounds aimed at studying complex conditions such as pain, opioid use disorders (OUD), and other reward-related behaviors . The compound is intended for use in preclinical research, including in vitro binding assays and the synthesis of more complex molecular architectures. As a pyrrolidine-based amine, its physicochemical properties can be optimized to influence critical parameters like blood-brain barrier (BBB) permeability, a key consideration in the development of CNS-active drugs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1782205-93-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(2-methoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-8(11)9-6-13-7-10(9)12/h2-5,9-10,13H,6-7,12H2,1H3

InChI Key

XRRDRENDCQEGFQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CNCC2N

Canonical SMILES

COC1=CC=CC=C1C2CNCC2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural and molecular differences between 4-(2-Methoxyphenyl)pyrrolidin-3-amine and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound Pyrrolidine 2-Methoxyphenyl (C4), amine (C3) C₁₁H₁₆N₂O 192.26 Neurotensin receptor agonist synthesis
HBK14–HBK19 (e.g., HBK14) Piperazine 2-Methoxyphenyl (C4), phenoxyalkoxy chains Varies (e.g., C₂₃H₃₁ClN₂O₂ for HBK14) ~400–450 Serotonin (5-HT₁A) and adrenergic (α₁) receptor ligands
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine Pyridine 4-Methoxyphenyl (C4), nitro (C3), amine (C2) C₁₂H₁₁N₃O₃ 245.24 High-yield synthesis (84–89%) for intermediates
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine 4-Methoxyphenyl (C2), amine (C3) C₁₄H₁₃N₃O 239.28 Unknown (structural analog for heterocyclic studies)
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine Piperazine + Pyridine 2-Methoxyphenyl (piperazine C4), pyridin-2-amine (side chain) C₁₈H₂₅N₅O 327.43 Dopamine receptor modulation (inferred from piperazine pharmacology)

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in pyridine derivatives (e.g., ) alters electronic effects (electron-donating vs. resonance stabilization), impacting solubility and interaction with hydrophobic binding pockets.
  • Functional Groups : The absence of a nitro group (cf. ) or fused heterocycles (cf. ) in the target compound may reduce steric hindrance, enhancing bioavailability.

Pharmacological Profiles

  • HBK Series (Piperazine Derivatives): These compounds exhibit nanomolar binding affinities for serotonin (5-HT₁A) and adrenergic (α₁) receptors, with HBK15 (Ki = 12 nM for 5-HT₁A) showing high selectivity over dopamine receptors . The phenoxyalkoxy side chains in HBK compounds likely enhance lipophilicity and blood-brain barrier penetration compared to the pyrrolidine-based target compound.

Physicochemical Properties

  • Lipophilicity : The pyrrolidine core and 2-methoxyphenyl group in the target compound likely confer moderate logP values (~2.5), comparable to HBK piperazines (logP ~3.0–3.5) .
  • Solubility : The amine group enhances water solubility relative to nitro-substituted pyridines (e.g., ), which may require formulation aids for in vivo use.

Preparation Methods

Synthesis of Substituted Pyrrolidine Core

One effective approach involves the synthesis of substituted pyrrolidines via cyclization of appropriate precursors. For example, a reported method uses 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione as an intermediate, which undergoes reduction and further functionalization to yield substituted pyrrolidines.

  • Key Reaction Conditions :
    • Starting material: 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione.
    • Reducing agent: Borane dimethyl sulfide complex.
    • Solvent: Tetrahydrofuran (THF).
    • Temperature: 0°C to room temperature.
    • Reaction time: Approximately 18-24 hours.

This reduction converts the dione into the corresponding pyrrolidin-3-ol intermediate, which can be further transformed into the amine.

Conversion to Pyrrolidin-3-amine

The pyrrolidin-3-ol intermediate can be converted into the corresponding amine via substitution reactions:

  • Mesylation of the hydroxyl group to form a good leaving group.
  • Nucleophilic substitution with ammonia or an amine source to replace the mesylate with an amine group.

This two-step sequence is efficient and allows for high yields of the target amine.

Alternative Preparation via Palladium-Catalyzed Coupling

Another preparation method involves palladium-catalyzed cross-coupling reactions to introduce the aryl substituent:

  • Starting with a pyrrolidin-3-amine derivative.
  • Reacting with an aryl halide (e.g., 1-bromo-2-methoxybenzene) under Pd-catalysis.
  • Catalysts: Pd2(dba)3 with Xantphos ligand.
  • Base: tert-Butoxide.
  • Solvent: Toluene.
  • Temperature: 110°C.
  • Time: 12 hours.

This method allows for direct arylation at the 4-position of the pyrrolidine ring, providing a route to this compound.

Process Optimization and Purification

  • Reactions are often followed by aqueous workup involving extraction with organic solvents such as ethyl acetate or dichloromethane.
  • Drying agents like anhydrous sodium sulfate are used to remove water.
  • Purification is typically achieved by silica gel chromatography or preparative HPLC.
  • Crystallization from appropriate solvents (e.g., water or aqueous ammonium chloride solution) can be used to isolate the product in pure form.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes Reference
1 Reduction of pyrrolidine-2,3-dione to pyrrolidin-3-ol Borane dimethyl sulfide, THF, 0°C to RT, 18-24 h High purity product, easy purification
2 Mesylation of pyrrolidin-3-ol Mesyl chloride, TEA, DCM, 0°C to RT, ~20 h Efficient mesylate formation
3 Nucleophilic substitution to amine NaCN or NH3 source, DMSO, 90°C, 22 h Good yield of pyrrolidin-3-amine
4 Pd-catalyzed arylation at 4-position Pd2(dba)3, Xantphos, t-BuONa, toluene, 110°C, 12 h Direct arylation, high selectivity
5 Workup and purification Extraction, drying, chromatography or crystallization High purity final compound

Research Findings and Considerations

  • The synthetic route via reduction and substitution is advantageous due to mild reaction conditions and the use of inexpensive reagents.
  • Pd-catalyzed coupling provides a versatile method for introducing various substituted aryl groups, including 2-methoxyphenyl, allowing structural diversity.
  • Reaction times and temperatures are optimized to balance yield and purity.
  • The choice of solvent and base in Pd-catalyzed reactions critically affects the outcome.
  • Purification techniques such as preparative HPLC ensure high purity suitable for medicinal chemistry applications.
  • The methods have been demonstrated to be scalable and reproducible.

Q & A

Q. Methodological Example :

  • Step 1 : React 2-methoxyphenyl precursors with pyrrolidin-3-amine derivatives under reflux in ethanol.
  • Step 2 : Add catalytic acetic acid to facilitate imine formation, followed by reduction (e.g., NaBH₄) to stabilize the amine group.
  • Step 3 : Purify via column chromatography and validate using 1H^{1}\text{H}-NMR (δ 3.84 ppm for methoxy protons) .

Advanced Structural Characterization: How can NMR and FTIR resolve stereochemical ambiguities in this compound?

  • NMR : 1H^{1}\text{H}-NMR distinguishes diastereomers via coupling constants (e.g., axial vs. equatorial protons in the pyrrolidine ring). For example, vicinal coupling (J=6.58.0HzJ = 6.5–8.0 \, \text{Hz}) indicates cis/trans configurations. 13C^{13}\text{C}-NMR identifies electronic environments of substituents (e.g., methoxy carbons at ~55 ppm) .
  • FTIR : Stretching vibrations for N-H (3198 cm1^{-1}) and C-O (1261 cm1^{-1}) confirm functional group integrity. ATR-FTIR provides rapid solid-phase validation .

Basic Analytical Validation: What quality control steps ensure batch-to-batch consistency?

  • Purity : Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via TLC.
  • Reference Standards : Compare with synthesized authentic samples using HRMS (e.g., ESI-MS for [M+H]+^+ ion matching) .

Advanced Reaction Design: How can computational methods improve synthesis efficiency?

ICReDD’s quantum chemical reaction path searches predict optimal intermediates and transition states. For example:

  • Step 1 : Simulate energy barriers for ring-closing steps in pyrrolidine formation.
  • Step 2 : Apply machine learning to prioritize high-yield conditions (e.g., solvent polarity, catalyst loading).
  • Step 3 : Validate predictions experimentally, creating a feedback loop for iterative optimization .

Case Study :
A 2024 study reduced reaction development time by 60% using DFT-guided solvent selection (toluene vs. DMF) for a related pyrrolidine derivative .

Contradictory Biological Data: How to address discrepancies in reported bioactivity?

Study Reported Activity Possible Confounders
A (2023)Antiviral (IC50_{50} = 2 μM)Impurity from incomplete reduction (e.g., residual imine)
B (2024)Inactive (IC50_{50} > 50 μM)Stereochemical heterogeneity (racemic vs. enantiopure)

Q. Resolution :

  • Reproduce synthesis with chiral HPLC to isolate enantiomers.
  • Retest using standardized assays (e.g., plaque reduction for antiviral activity) .

Advanced SAR Studies: Which structural modifications enhance target selectivity?

Modification Effect Example
Methoxy → Fluorine Increased metabolic stability4-(4-Fluorophenyl) analog shows 3× longer half-life
Pyrrolidine → Piperidine Altered receptor bindingReduced off-target activity in CNS studies
Amine Methylation Improved BBB penetrationN,N-Dimethyl derivative achieves 90% brain uptake .

Basic Safety and Handling: What precautions are needed for lab-scale synthesis?

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD50_{50} > 500 mg/kg in rodents).
  • Waste Disposal : Quench reactions with 10% HCl before aqueous disposal.
  • Storage : Keep under argon at -20°C to prevent oxidation .

Advanced Data Reproducibility: How to mitigate variability in reaction yields?

  • Factor Screening : Use DOE (Design of Experiments) to rank parameters (e.g., temperature > catalyst > solvent).
  • In Situ Monitoring : ReactIR tracks intermediate formation in real time.
  • Case Example : A 2025 study achieved 85% yield consistency by standardizing Pd catalyst activation (H2_2 atmosphere, 50°C) .

Structural Comparison with Analogues

Compound Key Feature Bioactivity
This compoundPyrrolidine coreSerotonin receptor modulator
4-(4-Fluorophenyl)piperidin-3-aminePiperidine coreDopamine reuptake inhibitor
N,N-Dimethyl derivativeMethylated amineEnhanced CNS penetration .

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